molecular formula C20H15N5O4 B2542265 N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 723333-65-1

N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2542265
CAS No.: 723333-65-1
M. Wt: 389.371
InChI Key: NOXASMSWSMDESA-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry This compound is known for its potential therapeutic properties, particularly in the context of cancer treatment Its structure comprises a benzodioxole moiety linked to a pyrazolopyrimidine core, which is further connected to an acetamide group

Biochemical Analysis

Biochemical Properties

In biochemical reactions, N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has been found to inhibit mitochondrial membrane potential This suggests that it may interact with enzymes, proteins, and other biomolecules involved in mitochondrial function

Cellular Effects

This compound has been shown to have significant effects on tumor cells under glucose starvation conditions . It influences cell function by inhibiting mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of mitochondrial membrane potential This suggests that it may bind to biomolecules involved in maintaining this potential, leading to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Studies have shown that it is efficacious in tumor cells experiencing glucose starvation , but information on its stability, degradation, and long-term effects on cellular function is currently limited.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is likely to interact with enzymes or cofactors involved in mitochondrial function, given its known effects on mitochondrial membrane potential .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Given its known effects on mitochondrial membrane potential , it is likely to be localized to the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Pyrazolopyrimidine Core: This core structure can be obtained by reacting appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.

    Coupling Reactions: The benzodioxole and pyrazolopyrimidine intermediates are then coupled using suitable reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.

    Acetylation: The final step involves the acetylation of the coupled product to introduce the acetamide group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyrazolopyrimidine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is unique due to its specific combination of benzodioxole and pyrazolopyrimidine structures, which confer distinct biological activities. Its ability to selectively target glucose-starved tumor cells sets it apart from other similar compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4/c26-18(23-13-6-7-16-17(8-13)29-12-28-16)10-24-11-21-19-15(20(24)27)9-22-25(19)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXASMSWSMDESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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